molecular formula C14H17BrN2O2 B6709220 Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate

Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate

Cat. No.: B6709220
M. Wt: 325.20 g/mol
InChI Key: YIUPUYDRINGZGK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzoate derivative, followed by the introduction of the cyano group and the amino substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler analog with similar bromine substitution but lacking the cyano and amino groups.

    Methyl 4-cyanobenzoate: Contains a cyano group but lacks the bromine and amino substituents.

    Methyl 4-amino-2-bromobenzoate: Similar structure with an amino group but different substitution pattern.

Uniqueness

Methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-bromo-2-[[1-cyanopropan-2-yl(methyl)amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(6-7-16)17(2)9-11-8-12(15)4-5-13(11)14(18)19-3/h4-5,8,10H,6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPUYDRINGZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)CC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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